molecular formula C12H15NO6S2 B6661394 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid

1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid

Cat. No.: B6661394
M. Wt: 333.4 g/mol
InChI Key: AQMHZBOEYIHOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification, typically using methanol and a carboxylic acid derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride and a base.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The thiophene and piperidine moieties are coupled together using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxycarbonylthiophen-2-yl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a different position of the methoxycarbonyl group on the thiophene ring.

    1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group on the piperidine ring.

Uniqueness

1-(5-Methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring, sulfonyl group, and piperidine ring provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

1-(5-methoxycarbonylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S2/c1-19-12(16)10-6-9(7-20-10)21(17,18)13-4-2-8(3-5-13)11(14)15/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMHZBOEYIHOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.